molecular formula C25H21BrN2O2 B11586660 2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11586660
M. Wt: 461.3 g/mol
InChI Key: NQCJAPMNXRWPCD-UHFFFAOYSA-N
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Description

2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of an aromatic amine, a phenol, and formaldehyde . The reaction conditions often require heating to facilitate the formation of the benzoxazine ring. The presence of a bromine atom and an allyloxy group adds complexity to the synthesis, requiring careful control of reaction conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield an epoxide, while substitution of the bromine atom with an amine may result in an amino derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, and the bromine atom, which allows for further functionalization. These features make it a versatile compound for both synthetic and research applications.

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

9-bromo-5-phenyl-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H21BrN2O2/c1-2-14-29-20-11-8-17(9-12-20)22-16-23-21-15-19(26)10-13-24(21)30-25(28(23)27-22)18-6-4-3-5-7-18/h2-13,15,23,25H,1,14,16H2

InChI Key

NQCJAPMNXRWPCD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5

Origin of Product

United States

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